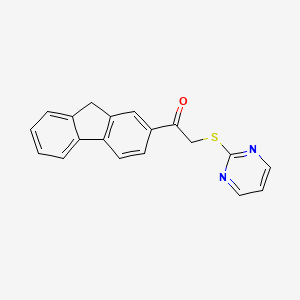
1-(9H-fluoren-2-yl)-2-(2-pyrimidinylthio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9H-fluoren-2-yl)-2-(2-pyrimidinylthio)ethanone, also known as FPE, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. FPE is a small molecule that has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The mechanism of action of 1-(9H-fluoren-2-yl)-2-(2-pyrimidinylthio)ethanone is not fully understood, but it is thought to work by inhibiting various signaling pathways involved in inflammation, cancer growth, and viral replication. 1-(9H-fluoren-2-yl)-2-(2-pyrimidinylthio)ethanone has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer growth, as well as the HIV-1 Tat protein, which is involved in viral replication.
Biochemical and Physiological Effects:
1-(9H-fluoren-2-yl)-2-(2-pyrimidinylthio)ethanone has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of inflammatory enzymes, such as COX-2 and iNOS.
In addition, 1-(9H-fluoren-2-yl)-2-(2-pyrimidinylthio)ethanone has been found to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth and proliferation of cancer cells. It has also been shown to inhibit viral replication by targeting the HIV-1 Tat protein.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(9H-fluoren-2-yl)-2-(2-pyrimidinylthio)ethanone is its small size, which allows it to easily penetrate cell membranes and target intracellular signaling pathways. Another advantage is its broad range of biological activities, making it a potential candidate for the treatment of various diseases.
One limitation of 1-(9H-fluoren-2-yl)-2-(2-pyrimidinylthio)ethanone is its low solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the mechanism of action of 1-(9H-fluoren-2-yl)-2-(2-pyrimidinylthio)ethanone and its potential side effects.
Orientations Futures
There are several future directions for the research on 1-(9H-fluoren-2-yl)-2-(2-pyrimidinylthio)ethanone. One direction is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another direction is to explore its anti-cancer properties and its potential use in the treatment of various types of cancer. In addition, more research is needed to fully understand the mechanism of action of 1-(9H-fluoren-2-yl)-2-(2-pyrimidinylthio)ethanone and to identify potential side effects.
Conclusion:
In conclusion, 1-(9H-fluoren-2-yl)-2-(2-pyrimidinylthio)ethanone is a small molecule that has gained attention in scientific research due to its potential applications in the field of medicine. It has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Further research is needed to fully understand its mechanism of action and its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-(9H-fluoren-2-yl)-2-(2-pyrimidinylthio)ethanone involves the reaction between 2-chloro-9H-fluorene and 2-mercaptopyrimidine in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 1-(9H-fluoren-2-yl)-2-(2-pyrimidinylthio)ethanone.
Applications De Recherche Scientifique
1-(9H-fluoren-2-yl)-2-(2-pyrimidinylthio)ethanone has been extensively studied for its potential applications in various fields of medicine. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition, 1-(9H-fluoren-2-yl)-2-(2-pyrimidinylthio)ethanone has been found to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-viral properties, making it a potential candidate for the treatment of viral infections such as HIV and hepatitis.
Propriétés
IUPAC Name |
1-(9H-fluoren-2-yl)-2-pyrimidin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS/c22-18(12-23-19-20-8-3-9-21-19)14-6-7-17-15(11-14)10-13-4-1-2-5-16(13)17/h1-9,11H,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHLZLQQVAHSKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CSC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-dimethoxy-4-({[2-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B5833920.png)
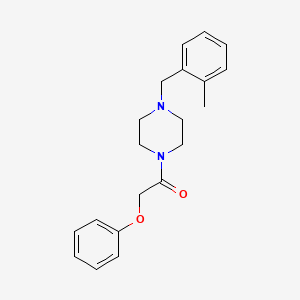
![4-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid](/img/structure/B5833943.png)
![3-(4-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5833947.png)
![3-methyl-N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide](/img/structure/B5833962.png)
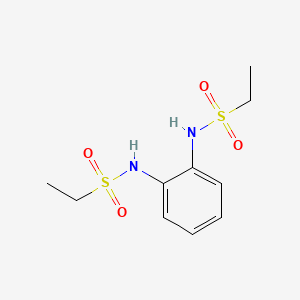
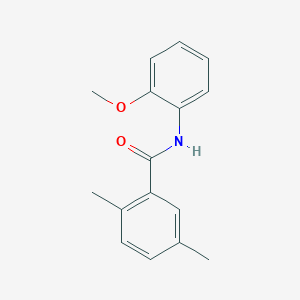
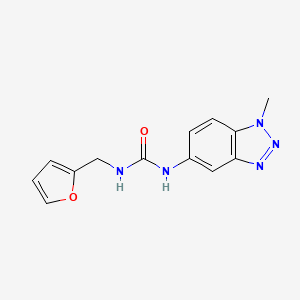
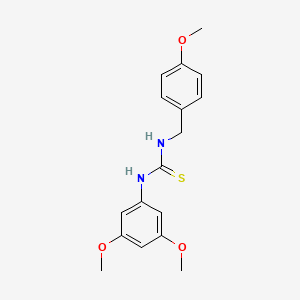
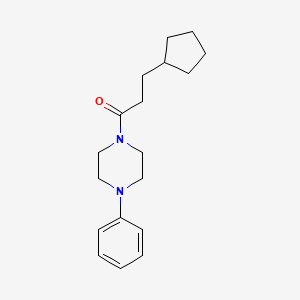
![5-methyl-3-(4-methylphenyl)-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5834009.png)
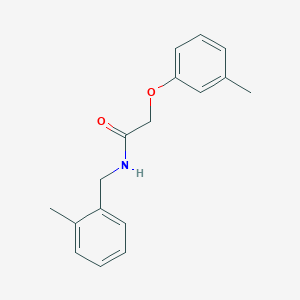
![methyl 2-[2-(cyclohexylamino)-2-oxoethoxy]benzoate](/img/structure/B5834019.png)
![6-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5834020.png)